Welcome to the BenchChem Online Store!
molecular formula C7H12N2O4 B1619823 Urea, polymer with formaldehyde and 2-furanmethanol CAS No. 25154-81-8

Urea, polymer with formaldehyde and 2-furanmethanol

Cat. No. B1619823
M. Wt: 188.18 g/mol
InChI Key: QFFUJMYTIBZKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03975318

Procedure details

A urea formaldehyde-furfurylalcohol resin was prepared according to the method described in British Pat. No. 942,845, Example No. 1. The molar ratio of Urea: formaldehyde: furfurylalcohol was 1 : 2,6 : 0,9
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].C=O.[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[CH2:2]=[O:3].[NH2:1][C:2]([NH2:4])=[O:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N.C(C1=CC=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.